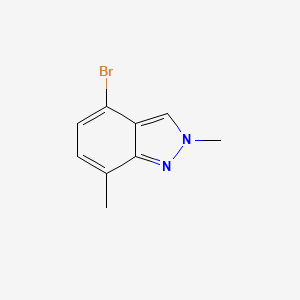

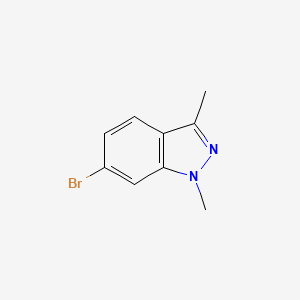

5-Bromo-2,4-dimetil-2H-indazol

Descripción general

Descripción

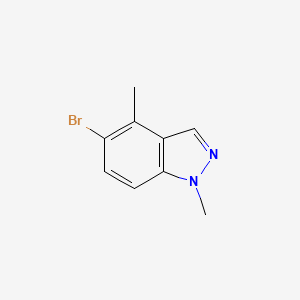

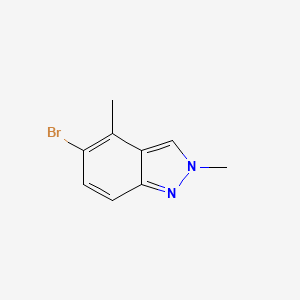

5-Bromo-2,4-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-89-3 . It has a molecular weight of 225.09 and its linear formula is C9H9BrN2 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Bromo-2,4-dimethyl-2H-indazole, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dimethyl-2H-indazole is 1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3 .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethyl-2H-indazole is a solid at room temperature . It has a flash point of 157.7 and a boiling point of 337.2±22.0C at 760 mmHg .Aplicaciones Científicas De Investigación

Propiedades Químicas y Almacenamiento

“5-Bromo-2,4-dimetil-2H-indazol” es un compuesto sólido con un peso molecular de 225,09 . Se recomienda almacenar este compuesto a 2-8°C .

Información de Seguridad

Este compuesto está asociado con varias declaraciones de peligro, incluyendo H302+H312+H332;H319;H335 . Las medidas de precaución incluyen P271;P260;P280 .

Enfoques Sintéticos

En los últimos cinco años se han publicado estrategias recientes para la síntesis de 1H- y 2H-indazoles, incluido “this compound” . Estas estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductiva y síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .

Aplicaciones Medicinales

Los compuestos heterocíclicos que contienen indazol, incluido “this compound”, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositida 3-cinasa δ para el tratamiento de enfermedades respiratorias .

Uso en el Desarrollo de Fármacos

Varios fármacos comercializados recientemente contienen el motivo estructural del indazol . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos.

Actividad Antinociceptiva

En una búsqueda de nuevos agentes para el tratamiento de afecciones inflamatorias, se encontró que los 2-bencil-3-fenilamino-4,5-dihidro-2H-benz[g]indazoles mostraban una buena actividad antinociceptiva . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de medicamentos para aliviar el dolor.

Mecanismo De Acción

Target of Action

Indazole derivatives, in general, have been found to bind with high affinity to multiple receptors . They have been used in the treatment of diseases induced by CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 5-Bromo-2,4-dimethyl-2H-indazole.

Pharmacokinetics

One source suggests that similar compounds have high gastrointestinal absorption . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects

Action Environment

It is generally recommended to store similar compounds in a dry environment at room temperature . Environmental factors such as temperature, humidity, and light could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Direcciones Futuras

Given the wide range of medicinal applications of indazole-containing compounds, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole, including 5-Bromo-2,4-dimethyl-2H-indazole, are expected to be explored further in the future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

5-bromo-2,4-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCAYMTGYRYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NN(C=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657251 | |

| Record name | 5-Bromo-2,4-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-89-3 | |

| Record name | 5-Bromo-2,4-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)